molecular formula C9H12BrClFN B2668652 (S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride CAS No. 2171276-91-6

(S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B2668652
CAS RN: 2171276-91-6
M. Wt: 268.55
InChI Key: KQRAXBXDIKSUGA-RGMNGODLSA-N
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Description

(S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as Ro 64-6198, is a selective dopamine reuptake inhibitor. It has been studied extensively for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Methodologies

One study focuses on the synthesis of novel compounds using primary and secondary amines, including structures similar to (S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride. These compounds were designed for cytotoxic activity screening against cancer cell lines, highlighting the compound's relevance in medicinal chemistry and drug development processes (Jasna Kadrić et al., 2014).

Biological Activity

Research into the metabolic pathways of related compounds in rats reveals the potential for studying human metabolic pathways and designing drugs with improved pharmacokinetic profiles. A study identifies various metabolites of a phenethylamine analogue, suggesting multiple metabolic pathways which could be relevant for the metabolism of (S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride (T. Kanamori et al., 2002).

Material Science and Chemistry

The synthesis and characterization of flexible polyethers based on conformational isomerism, which includes related compounds, are vital for developing new materials with specific physical and chemical properties. This research can lead to innovations in material science, particularly in the creation of new polymers with tailored features for industrial applications (V. Percec et al., 1992).

Environmental and Chemical Safety

Investigations into the microsomal metabolism of halogenated anilines can inform environmental and chemical safety assessments. Understanding the metabolism of these compounds can aid in evaluating their persistence in the environment and potential toxicological effects, which is crucial for regulatory compliance and environmental protection efforts (S. Boeren et al., 1992).

properties

IUPAC Name

(1S)-1-(4-bromo-5-fluoro-2-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-5-3-8(10)9(11)4-7(5)6(2)12;/h3-4,6H,12H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRAXBXDIKSUGA-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1[C@H](C)N)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

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